![molecular formula C16H12Hg2O4 B13782870 (Maleoyldioxy)bis[phenylmercury] CAS No. 2701-61-3](/img/structure/B13782870.png)
(Maleoyldioxy)bis[phenylmercury]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Maleoyldioxy)bis[phenylmercury] is a chemical compound with the molecular formula C16H12Hg2O4 It is known for its unique structure, which includes two phenylmercury groups connected by a maleoyldioxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Maleoyldioxy)bis[phenylmercury] typically involves the reaction of maleic anhydride with phenylmercury acetate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (Maleoyldioxy)bis[phenylmercury] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Maleoyldioxy)bis[phenylmercury] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can lead to the formation of simpler mercury compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury salts.
Wissenschaftliche Forschungsanwendungen
(Maleoyldioxy)bis[phenylmercury] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of (Maleoyldioxy)bis[phenylmercury] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity. This mechanism is particularly relevant in its antimicrobial effects, where it can inhibit the growth of bacteria by interfering with essential cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmercury Acetate: A related compound with similar mercury-containing groups but different bridging structures.
Phenylmercury Nitrate: Another mercury compound with distinct chemical properties and applications.
Uniqueness
(Maleoyldioxy)bis[phenylmercury] is unique due to its maleoyldioxy bridge, which imparts specific chemical reactivity and stability. This structural feature distinguishes it from other phenylmercury compounds and contributes to its diverse range of applications.
Eigenschaften
CAS-Nummer |
2701-61-3 |
|---|---|
Molekularformel |
C16H12Hg2O4 |
Molekulargewicht |
669.45 g/mol |
IUPAC-Name |
[(Z)-4-oxo-4-(phenylmercuriooxy)but-2-enoyl]oxy-phenylmercury |
InChI |
InChI=1S/2C6H5.C4H4O4.2Hg/c2*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h2*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;;2-1-;; |
InChI-Schlüssel |
QECSDABEOGXZNH-RFUWXRFNSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)[Hg]OC(=O)/C=C\C(=O)O[Hg]C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)[Hg]OC(=O)C=CC(=O)O[Hg]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
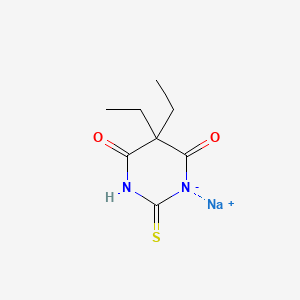

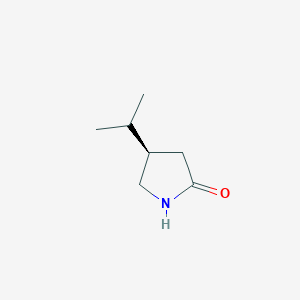
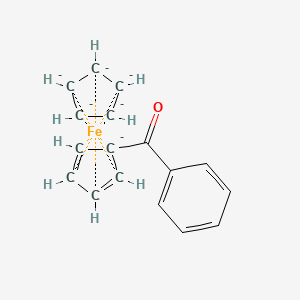

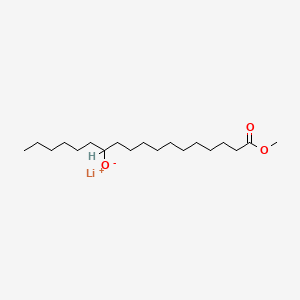
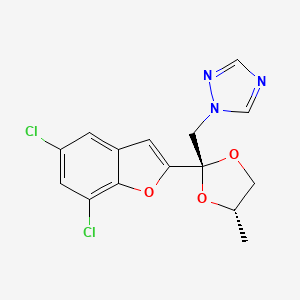
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

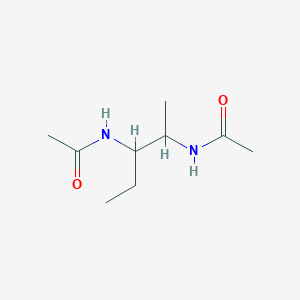
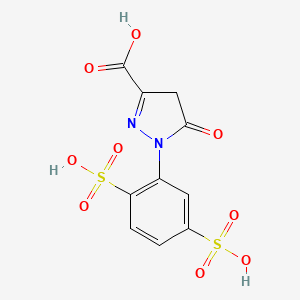
![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

